N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, also known as MPT0B390, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
Target of Action
The primary target of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .
Biochemical Pathways
Given its target, it is likely that it impacts the bacterial cell division process
Result of Action
Given its target, it is likely that it interferes with bacterial cell division, potentially leading to the inhibition of bacterial growth .
Advantages and Limitations for Lab Experiments
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the study of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, including further optimization of its synthesis method, elucidation of its mechanism of action, and exploration of its potential applications in other scientific research fields. Additionally, the development of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide has been studied for its potential to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-32(30,31)23-16-15-22(27-28-23)20-13-8-14-21(17-20)26-25(29)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGGJWYKMIEQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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